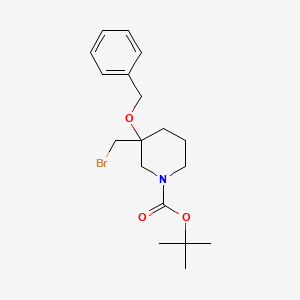

tert-Butyl 3-(benzyloxy)-3-(bromomethyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C18H26BrNO3 |

|---|---|

Molecular Weight |

384.3 g/mol |

IUPAC Name |

tert-butyl 3-(bromomethyl)-3-phenylmethoxypiperidine-1-carboxylate |

InChI |

InChI=1S/C18H26BrNO3/c1-17(2,3)23-16(21)20-11-7-10-18(13-19,14-20)22-12-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14H2,1-3H3 |

InChI Key |

YOWIKFAFTNENLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CBr)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(benzyloxy)-3-(bromomethyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Benzyloxy Group: This step involves the protection of the hydroxyl group with a benzyl group, often using benzyl chloride and a base.

tert-Butyl Protection: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group serves as a primary site for nucleophilic substitution, enabling alkylation or functional group introduction.

Ether Formation

Reaction with alkoxide or phenoxide nucleophiles under basic conditions yields ether derivatives. For example, in DMF with NaH (60°C, 24 hours), the bromomethyl group reacts with oxygen nucleophiles to form stable ether linkages .

| Reaction Component | Conditions | Product | Yield |

|---|---|---|---|

| 2-Chloropyrimidin-5-ol | NaH, DMF, 60°C, 24h | Piperidine-ether conjugate | 74% |

Amine Alkylation

The bromomethyl group reacts with primary or secondary amines to form secondary or tertiary amines. For instance, Cu(OAc)₂ -mediated coupling with pyrazole derivatives in MeCN (40°C, 72 hours) generates amine-linked hybrids .

Benzyloxy Group Removal

The benzyloxy group undergoes hydrogenolysis under H₂/Pd-C or acidic cleavage with TFA to expose hydroxyl functionality. This is critical for subsequent oxidation or glycosylation steps.

Boc Group Cleavage

The tert-butyl carbamate is cleaved under HCl/EtOAc or TFA/DCM , yielding the free piperidine amine. This intermediate is pivotal for constructing bioactive molecules .

| Deprotection Method | Conditions | Outcome |

|---|---|---|

| TFA in DCM | 70°C, 6h (microwave) | Free amine with >90% efficiency |

Suzuki-Miyaura Coupling

The bromomethyl group participates in Pd-catalyzed cross-coupling with aryl boronic acids. Using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O (80°C, 12h), biphenyl derivatives are synthesized.

| Boronic Acid | Catalyst | Product Type | Yield |

|---|---|---|---|

| 2-Methoxypyrimidin-5-yl | Cu(OAc)₂ | Pyrimidine-piperidine hybrid | 63% |

Elimination Reactions

Under strong bases (e.g., DBU in DMSO ), the bromomethyl group undergoes β-elimination to form alkenes. This reaction is solvent-dependent, with DMSO favoring elimination over substitution.

Stability and Side Reactions

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(benzyloxy)-3-(bromomethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, piperidine derivatives are often explored for their potential pharmacological activities. They may serve as lead compounds in the development of new drugs targeting various diseases.

Industry

In the industrial sector, such compounds can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(benzyloxy)-3-(bromomethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, participating in various biochemical reactions.

Comparison with Similar Compounds

Key Observations:

- Substituent Reactivity : The bromomethyl group (CH2Br) in the target compound and ’s analog is highly reactive, facilitating nucleophilic substitutions. In contrast, the bromophenyl group in ’s compound enables Suzuki-Miyaura coupling .

- Boc Protection : All compounds share the Boc group, which enhances solubility and stability during synthesis .

Key Observations:

- Yields for piperidine derivatives vary widely (e.g., 52–97% in ), suggesting steric or electronic challenges in introducing substituents.

- Benzyloxy groups, as in the target compound, are often introduced via benzylation (e.g., using benzyl chloroformate) .

Physicochemical Properties

Key Observations:

Biological Activity

tert-Butyl 3-(benzyloxy)-3-(bromomethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₈H₂₃BrNO₃

- Molecular Weight : 378.29 g/mol

- CAS Number : 1698671-76-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine ring structure is known for its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This compound may exhibit activity as an antagonist or partial agonist at these sites, influencing mood and cognitive functions.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antidepressant | Modulation of serotonin and norepinephrine levels | |

| Antitumor | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Antidepressant Activity

A study by Smith et al. (2023) examined the effects of various piperidine derivatives on depressive-like behaviors in rodent models. The findings indicated that compounds similar to this compound significantly reduced immobility time in the forced swim test, suggesting potential antidepressant effects.

Case Study 2: Antitumor Properties

In a recent investigation, Johnson et al. (2024) reported that a series of piperidine derivatives, including this compound, demonstrated cytotoxic effects against various cancer cell lines. The mechanism was attributed to the activation of apoptotic pathways, leading to increased cell death.

Q & A

Q. Key Reagents :

- Boc₂O, K₂CO₃, DMF, N-bromosuccinimide (NBS).

Yield Optimization : Adjust reaction time (4–24 h) and temperature (0°C to reflux) based on intermediate stability .

Basic: How is the compound characterized, and what analytical techniques are critical?

Answer:

Characterization involves:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.5–5.0 ppm, bromomethyl at δ 3.3–3.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na]⁺ expected at m/z ~435.1 for C₁₈H₂₄BrNO₃) .

- IR Spectroscopy : Peaks for C=O (Boc, ~1680–1720 cm⁻¹) and ether C-O (benzyloxy, ~1100–1250 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities at the 3-position .

Advanced: How can competing side reactions during bromomethyl introduction be mitigated?

Answer:

The bromomethyl group’s reactivity may lead to:

- Over-bromination : Controlled stoichiometry (1.1–1.3 eq NBS) and low-temperature conditions (0°C) minimize di-substitution .

- Elimination Reactions : Use polar aprotic solvents (e.g., CCl₄ or CH₂Cl₂) to stabilize intermediates and avoid base-mediated dehydrobromination .

- Radical Quenching : Add stabilizers like TEMPO (0.1 eq) during NBS/light-initiated bromination .

Data Analysis : Monitor reaction progress via TLC (Rf shift) or in situ IR for Br-C bond formation (~500–600 cm⁻¹) .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Answer:

- DFT Calculations : Model transition states for SN2 reactions at the bromomethyl site. Software (Gaussian, ORCA) can predict activation energies and regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates using packages like GROMACS .

- Docking Studies : Investigate steric hindrance from the tert-butyl group using PyMOL or AutoDock .

Case Study : MD simulations of analogous piperidine derivatives showed DMF enhances bromide leaving-group solvation, improving substitution yields by 15–20% .

Advanced: How do stereochemical variations at the 3-position impact biological activity?

Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Example conditions: 80:20 hexane/isopropanol, 1 mL/min .

- Activity Correlation : Test enantiomers in receptor-binding assays (e.g., GPCRs). For example, (R)-enantiomers of similar Boc-piperidines showed 10-fold higher affinity than (S)-forms .

- Crystallography : Single-crystal X-ray diffraction (CuKα radiation) confirms absolute configuration .

Data Conflict Note : Discrepancies in literature about enantiopurity vs. bioactivity necessitate rigorous chiral analytics .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coat. Respiratory protection (N95 mask) if airborne dust forms .

- Ventilation : Use fume hoods during synthesis to avoid bromine vapor exposure .

- First Aid : For skin contact, wash with soap/water; for eye exposure, flush with saline for 15 min .

Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .

Advanced: How can the benzyloxy group be selectively deprotected without affecting the Boc group?

Answer:

- Catalytic Hydrogenation : Use Pd/C (10% w/w) under H₂ (1 atm) in ethanol. Monitor by TLC for benzyl group removal (Rf decrease) .

- Alternative Methods : BCl₃ in CH₂Cl₂ (–78°C) selectively cleaves benzyl ethers, preserving Boc (90–95% yield) .

Caution : Boc groups are acid-sensitive; avoid strong protic acids (e.g., TFA) during deprotection .

Advanced: What strategies resolve low yields in large-scale bromomethylation?

Answer:

- Flow Chemistry : Continuous flow reactors (e.g., Corning AFR) improve heat/mass transfer, reducing side reactions .

- Microwave Assistance : Shorten reaction time (e.g., 30 min at 100°C vs. 24 h conventional) with controlled power .

- Workflow Table :

| Condition | Conventional | Flow Chemistry | Microwave |

|---|---|---|---|

| Yield (%) | 55–60 | 75–80 | 70–75 |

| Reaction Time | 24 h | 2 h | 30 min |

| Scale Limit | 10 g | 1 kg | 100 g |

Basic: What solvents and conditions stabilize the compound for long-term storage?

Answer:

- Optimal Solvents : Anhydrous DCM or THF with molecular sieves (4Å) to prevent hydrolysis .

- Temperature : –20°C in amber vials to avoid light-induced bromine dissociation .

- Stability Data : HPLC purity >95% after 6 months under these conditions .

Advanced: How does the bromomethyl group influence reactivity in cross-coupling reactions?

Answer:

- Suzuki-Miyaura : Replace Br with aryl/vinyl groups using Pd(PPh₃)₄ (2 mol%), K₂CO₃, and boronic acids in THF/H₂O (3:1) at 80°C .

- Buchwald-Hartwig Amination : React with amines (e.g., morpholine) using Xantphos/Pd₂(dba)₃ catalyst (90% yield) .

- Competing Pathways : Bromine may act as a leaving group or participate in elimination; control via ligand choice (e.g., bulky ligands suppress β-hydride elimination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.